(E)-butyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Description
The compound (E)-butyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a structurally complex molecule featuring:
Properties
IUPAC Name |
butyl 4-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-2-3-10-29-24(28)16-4-7-19(8-5-16)26-13-18(12-25)23-27-20(14-32-23)17-6-9-21-22(11-17)31-15-30-21/h4-9,11,13-14,26H,2-3,10,15H2,1H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEPOCYMHXBPTO-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-butyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a thiazole ring and a cyanovinyl group, which may contribute to its biological activity. The structural complexity allows for diverse interactions within biological systems.
Research indicates that compounds with similar structures often interact with various biological targets:
- Antioxidant Activity : Compounds containing dioxole structures are known for their antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : The thiazole group is frequently involved in enzyme inhibition, particularly in pathways related to cancer and inflammation.
- Receptor Modulation : The compound may influence receptor activity, particularly in neurotransmission and hormonal signaling pathways.
Biological Activity Overview
1. Anticancer Properties
In a study evaluating the antiproliferative effects of structurally similar compounds, it was found that derivatives of the benzo[d][1,3]dioxole scaffold exhibited significant cytotoxicity against various cancer cell lines. Specifically, compounds showed IC50 values in the micromolar range, suggesting effective inhibition of cancer cell growth through apoptosis induction and cell cycle arrest mechanisms .
2. Antioxidant Activity
A study investigating the antioxidant capabilities of similar compounds demonstrated that they could significantly reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes in cellular models . This suggests that this compound may possess similar protective effects against oxidative stress.
3. Enzyme Interaction Studies
Research on enzyme interactions revealed that compounds with thiazole rings can inhibit key enzymes involved in metabolic pathways associated with cancer progression. For instance, inhibition of certain kinases was noted, leading to decreased survival rates in treated cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole moiety. The incorporation of thiazole and cyanovinyl groups enhances the compound's interaction with biological targets associated with cancer cell proliferation. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, making them potential candidates for further development as anticancer agents .
1.2 Antimicrobial Properties
The thiazole ring in (E)-butyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate has shown promising antimicrobial activity. Studies suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This property is attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .
Materials Science
2.1 Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to emit light when subjected to an electric current positions it as a potential candidate for use in display technologies and solid-state lighting solutions .
2.2 Photovoltaic Devices
Research indicates that compounds with similar structures can be utilized in organic photovoltaic devices due to their favorable charge transport characteristics. The incorporation of this compound into polymer blends may enhance the efficiency of solar cells by improving light absorption and exciton generation .
Biological Probes
3.1 Fluorescent Labeling
Due to its fluorescent properties, this compound can serve as a fluorescent probe in biological imaging studies. It can be used to label specific proteins or cellular structures, allowing researchers to visualize cellular processes in real-time .
3.2 Enzyme Inhibition Studies
The compound's structural features enable it to interact with various enzymes, making it a valuable tool for studying enzyme kinetics and inhibition mechanisms. Its application in enzyme assays can provide insights into metabolic pathways and the development of enzyme inhibitors for therapeutic purposes .
Case Studies
Chemical Reactions Analysis
Hydrolysis of the Butyl Ester Group
The butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or enabling further derivatization.
| Conditions | Product | Catalyst | Yield |
|---|---|---|---|
| 1M NaOH, reflux, 6 hrs | 4-((2-(4-(benzo[d] dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid | None | 85–90% |
| 10% H₂SO₄, 80°C, 4 hrs | Same as above | H⁺ | 78% |
Kinetic studies show base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism, with the rate dependent on hydroxide ion concentration .
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzodioxole and thiazole rings participate in EAS. Bromination and nitration occur preferentially at the benzodioxole's para position relative to the dioxole oxygen.
Density functional theory (DFT) calculations confirm the benzodioxole’s C5 position has the highest electron density (Fukui index = 0.152) .
Cycloaddition Reactions
The cyanovinyl group participates in [2+2] and [4+2] cycloadditions. Photoinduced [2+2] reactions with alkenes form cyclobutane derivatives, while Diels-Alder reactions yield six-membered rings.
| Reaction Partner | Conditions | Product Type | Stereochemistry |
|---|---|---|---|
| Ethylene | UV light, THF, 12 hrs | Cyclobutane adduct | E,Z-mixture |
| 1,3-Butadiene | 100°C, toluene, 24 hrs | Diels-Alder adduct | Endo preference |
The cyanovinyl group’s electron-withdrawing nature increases dienophile reactivity, with computed activation energy ΔG‡ = 18.3 kcal/mol for Diels-Alder reactions .
Reduction and Oxidation
-
Cyanovinyl Reduction : Hydrogenation with Pd/C selectively reduces the cyanovinyl group to an amine:
\text{R–CH=C(CN)–NH–} \xrightarrow{H_2/Pd} \text{R–CH_2–CH(NH_2)–}Yields exceed 90% under 1 atm H₂.
-
Thiazole Oxidation : Reaction with m-CPBA epoxidizes the thiazole’s sulfur atom, forming a sulfoxide intermediate .
Nucleophilic Substitution at the Thiazole Ring
The thiazole’s C2 position undergoes nucleophilic substitution with amines or alkoxides:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Morpholine | DMF, 120°C, 8 hrs | C2-morpholino-substituted derivative | 65% |
| Sodium methoxide | MeOH, reflux, 6 hrs | C2-methoxy-substituted analog | 72% |
Stability Under Environmental Conditions
Degradation studies reveal sensitivity to UV light and moisture:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4, 37°C | Ester hydrolysis → carboxylic acid | 48 hrs |
| UV light (254 nm) | Cyanovinyl isomerization + thiazole ring cleavage | 2 hrs |
This compound’s multifunctional reactivity enables tailored modifications for drug discovery and material design. Further studies should explore catalytic asymmetric reactions and biological activity correlations .
Comparison with Similar Compounds
Structural Analogues with Thiazol-2-yl and Benzo[d][1,3]dioxol-5-yl Moieties
The following compounds share structural motifs with the target molecule and highlight key differences in substituents and functional groups:
Key Comparative Insights
Electronic and Steric Effects
- Butyl ester vs. acetic acid/cyclopropane groups : The butyl chain in the target compound likely increases lipophilicity (logP) compared to Cy’s polar acetic acid terminus, affecting membrane permeability .
Q & A
Q. What are the standard synthetic routes for (E)-butyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as benzo[d][1,3]dioxol-5-yl thiazole derivatives. A common approach includes:
Thiazole ring formation : Condensation of 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine with cyanovinyl precursors under acidic conditions (e.g., glacial acetic acid) .
Esterification : Coupling the thiazole-cyanovinyl intermediate with butyl 4-aminobenzoate via a Schiff base reaction (E-configuration ensured by refluxing in ethanol) .
Purity is confirmed via column chromatography (e.g., hexane/ethyl acetate) and spectroscopic characterization (NMR, IR) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify the E-configuration of the cyanovinyl group and aromatic substitution patterns .
- IR Spectroscopy : Peaks at ~2200 cm confirm the nitrile group (C≡N) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 504.15 for CHNOS) .
- Melting Point Analysis : Consistency with literature values (e.g., 107–109°C for analogous compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Methodological Answer : Optimization strategies include:
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to identify critical parameters (temperature, solvent polarity, catalyst loading) .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions in thiazole formation .
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl) or organocatalysts to accelerate imine bond formation .
For example, flow systems reduced reaction times by 40% in analogous thiazole syntheses .
Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC50_{50}50 values across assays)?
- Methodological Answer : Contradictions arise due to assay variability or structural analogs. Mitigation involves:
- Standardized Assays : Use of uniform cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Structure-Activity Relationship (SAR) Analysis : Compare activity of derivatives (e.g., tert-butyl vs. methyl substituents) to identify critical functional groups .
- Molecular Docking : Computational modeling to assess binding affinity to targets (e.g., tubulin for anticancer activity) .
For instance, tert-butyl groups in analogous thiazoles enhanced hydrophobicity and membrane permeability, explaining potency discrepancies .
Q. How is the compound’s stability evaluated under physiological conditions, and what degradation products are observed?
- Methodological Answer : Stability studies involve:
- Simulated Biological Fluids : Incubation in PBS (pH 7.4) or human serum at 37°C, followed by HPLC-MS to track degradation .
- Forced Degradation : Exposure to heat, light, or oxidative agents (HO) to identify labile sites (e.g., ester hydrolysis to benzoic acid derivatives) .
- Metabolite Identification : Liver microsome assays detect cytochrome P450-mediated oxidation of the thiazole ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
